molecular formula C8H9ClN2O3S B2473181 4-(3-Methyl-ureido)-benzenesulfonyl chloride CAS No. 677326-97-5

4-(3-Methyl-ureido)-benzenesulfonyl chloride

Cat. No.: B2473181
CAS No.: 677326-97-5
M. Wt: 248.68
InChI Key: AUVKUNSZASYBOE-UHFFFAOYSA-N
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Description

4-(3-Methyl-ureido)-benzenesulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of a benzenesulfonyl chloride group attached to a 3-methyl-ureido substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Methyl-ureido)-benzenesulfonyl chloride typically involves the reaction of 4-aminobenzenesulfonyl chloride with 3-methylisocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-aminobenzenesulfonyl chloride+3-methylisocyanate4-(3-Methyl-ureido)-benzenesulfonyl chloride\text{4-aminobenzenesulfonyl chloride} + \text{3-methylisocyanate} \rightarrow \text{this compound} 4-aminobenzenesulfonyl chloride+3-methylisocyanate→4-(3-Methyl-ureido)-benzenesulfonyl chloride

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Methyl-ureido)-benzenesulfonyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of sulfonamide or sulfonate derivatives.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.

    Solvents: Organic solvents such as dichloromethane or acetonitrile are often used to dissolve the reactants and facilitate the reaction.

    Catalysts: In some cases, catalysts such as bases (e.g., triethylamine) may be used to enhance the reaction rate.

Major Products:

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols or thiols.

    Sulfonic Acids: Formed by hydrolysis of the sulfonyl chloride group.

Scientific Research Applications

4-(3-Methyl-ureido)-benzenesulfonyl chloride has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is investigated for its potential as a building block in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: It may be used in the study of enzyme inhibition and protein modification due to its reactive sulfonyl chloride group.

    Industrial Applications: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Methyl-ureido)-benzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify proteins or enzymes by forming covalent bonds with nucleophilic residues such as lysine or cysteine. The modification can lead to the inhibition of enzyme activity or alteration of protein function.

Comparison with Similar Compounds

    4-(3-Methyl-ureido)-benzoic acid: Similar structure but with a carboxylic acid group instead of a sulfonyl chloride group.

    2-Chloro-4-(3-methyl-ureido)-benzoic acid isobutyl ester: Contains a chloro substituent and an ester group, differing in reactivity and applications.

Uniqueness: 4-(3-Methyl-ureido)-benzenesulfonyl chloride is unique due to its sulfonyl chloride group, which imparts distinct reactivity compared to similar compounds with carboxylic acid or ester groups. This reactivity makes it valuable in applications requiring selective modification of nucleophilic sites in molecules or proteins.

Properties

IUPAC Name

4-(methylcarbamoylamino)benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O3S/c1-10-8(12)11-6-2-4-7(5-3-6)15(9,13)14/h2-5H,1H3,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUVKUNSZASYBOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NC1=CC=C(C=C1)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

677326-97-5
Record name 4-(3-METHYL-UREIDO)-BENZENESULFONYL CHLORIDE
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